Scaffold-Level In Vivo Potency Advantage of Imidazo[1,5-a]pyridines Over Indolizine Antagonists
The imidazo[1,5-a]pyridine scaffold demonstrates a five-fold potency advantage over indolizine-based compounds in FGF receptor antagonism in vivo. Patent data explicitly state that imidazo[1,5-a]pyridine derivatives achieve maximum activity at a dose of 10 mg/kg in murine models, whereas indolizine series compounds described in WO 03/084956 and WO 2005/028476 require 50 mg/kg to achieve equivalent maximum effect [1].
| Evidence Dimension | In vivo effective dose for maximum FGF antagonism |
|---|---|
| Target Compound Data | Class representative: 10 mg/kg (maximum activity achieved) |
| Comparator Or Baseline | Indolizine series (WO 03/084956, WO 2005/028476): 50 mg/kg |
| Quantified Difference | 5-fold lower dose requirement |
| Conditions | In vivo murine FGF inhibition model |
Why This Matters
For procurement decisions in FGF pathway research programs, compounds built on the imidazo[1,5-a]pyridine scaffold offer demonstrated in vivo potency advantages that reduce required dosing and may improve therapeutic windows relative to indolizine-based alternatives.
- [1] US Patent 20080108648 A1, Novel imidazo[1,5-a] pyridine derivatives, 2008 (paragraphs 0012-0014). View Source
